molecular formula C22H24N4O3S B2671408 N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251589-59-9

N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2671408
CAS No.: 1251589-59-9
M. Wt: 424.52
InChI Key: ANANZOXIVVVKMY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions The starting materials might include cyclohexylamine, 4-methoxybenzohydrazide, and 2-bromopyridine

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions could vary from room temperature to elevated temperatures, and solvents like dichloromethane or ethanol might be used.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxadiazole derivatives, pyridine-containing molecules, and thioacetamide analogs. Examples could be:

  • 5-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 2-(pyridin-2-yl)thioacetamide
  • Cyclohexylamine derivatives

Uniqueness

The uniqueness of N-cyclohexyl-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-28-18-10-7-15(8-11-18)21-25-22(29-26-21)16-9-12-20(23-13-16)30-14-19(27)24-17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANANZOXIVVVKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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